![molecular formula C17H26N2O3 B4627797 2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide and related compounds has been explored in the context of developing new antiulcer agents and histamine H2-receptor antagonists. These compounds are typically synthesized through a series of reactions starting from key precursors such as piperidine and phenoxypropyl derivatives, leading to N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas with promising gastric antisecretory and mucosal protective actions (Miyashita et al., 1992).

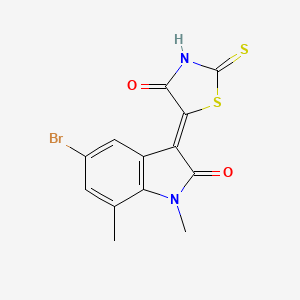

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray diffraction methods, revealing that these molecules generally adopt extended conformations. Such studies are crucial for understanding the stereostructure-inhibitory activity relationship of histamine H2-receptor antagonists (In et al., 1988).

Chemical Reactions and Properties

The chemical reactivity and properties of this class of compounds have been explored through their synthesis and subsequent reactions. The compounds exhibit both gastric acid antisecretory and cytoprotective properties, which are desirable characteristics for antiulcer agents. Structure-activity relationship studies have identified specific derivatives with potent activity, which has led to the development of candidates for further pharmacological evaluation (Ueda et al., 1990).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide were not identified, research on related compounds provides insight into their crystalline structures, stability, and conformational preferences. Such information is vital for the design and optimization of new derivatives with enhanced pharmacological profiles.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological effects. Their ability to act as histamine H2-receptor antagonists and exhibit gastroprotective activity is a result of their unique chemical structure and the presence of functional groups that interact with biological receptors (Ueda et al., 1991).

Applications De Recherche Scientifique

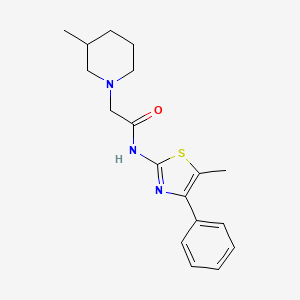

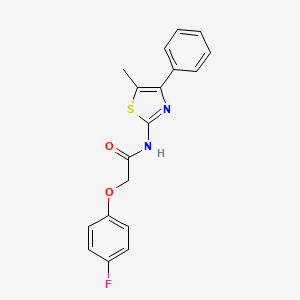

Synthesis and Molecular Docking Studies

A study by Virk et al. (2018) explored the synthesis of new triazole analogues through conventional and microwave-assisted protocols. One such analogue is structurally related to "2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide." These compounds were evaluated for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, with compound 8g showing significant activity. The study's findings are significant for understanding the compound's potential in enzyme inhibition and drug design (Virk et al., 2018).

Potential for Atrial Fibrillation Treatment

Ranolazine, which contains a structural motif similar to "2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide," has been discussed for its potential in treating atrial fibrillation. The compound exhibits antiarrhythmic activity, which suggests a new therapeutic pathway for atrial fibrillation treatment. This perspective highlights the importance of further research to fully explore ranolazine and related compounds' therapeutic potentials (Hancox & Doggrell, 2010).

Green Synthesis of Amino Derivatives

A study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for antimalarial drugs, using a novel Pd/C catalyst. This approach to synthesizing amino derivatives highlights the compound's role in pharmaceutical manufacturing and the importance of developing environmentally friendly synthesis methods (Zhang Qun-feng, 2008).

Pharmacological Characterization

PF-04455242, a κ-opioid receptor antagonist with a structural relation to "2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide," has been characterized for its high affinity and selectivity. This research provides insights into the compound's pharmacological profile, offering potential therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).

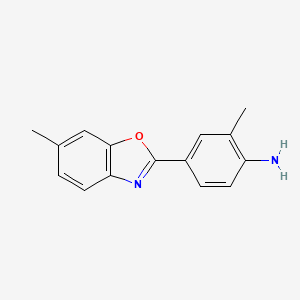

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study by Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives, focusing on their potential anticancer, anti-inflammatory, and analgesic activities. The findings suggest that specific modifications to the compound can enhance its biological activities, highlighting its versatility and potential in medicinal chemistry (Rani et al., 2014).

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-(3-piperidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-21-15-8-3-4-9-16(15)22-14-17(20)18-10-7-13-19-11-5-2-6-12-19/h3-4,8-9H,2,5-7,10-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIOVVSFIIWHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCCN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-[3-(piperidin-1-yl)propyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)

![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)

![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)